2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)cyclohexane-1,3-dione

Description

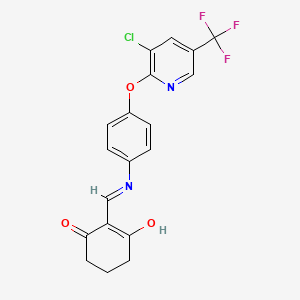

The compound 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)cyclohexane-1,3-dione features a cyclohexane-1,3-dione core substituted with a phenylamino group linked to a 3-chloro-5-(trifluoromethyl)-2-pyridyloxy moiety.

Properties

IUPAC Name |

2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O3/c20-15-8-11(19(21,22)23)9-25-18(15)28-13-6-4-12(5-7-13)24-10-14-16(26)2-1-3-17(14)27/h4-10,26H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAKNTYPAVAMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS Number: 135439254) is a synthetic organic molecule with potential pharmacological applications. Its unique structure incorporates a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 420.80 g/mol. The presence of the trifluoromethyl group and the pyridyloxy moiety contributes to its unique chemical characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C20H16ClF3N2O3 |

| Molecular Weight | 420.80 g/mol |

| CAS Number | 135439254 |

| IUPAC Name | This compound |

Biological Activity Overview

Research on the biological activity of this compound has revealed several promising pharmacological properties:

Antimicrobial Activity

Studies have indicated that derivatives of compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds containing pyridyloxy and trifluoromethyl groups have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory effects. The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Antidepressant Potential

Preliminary studies suggest that this compound may influence serotonin receptors, particularly 5-HT1A and 5-HT7, indicating potential antidepressant effects. This aligns with findings from related compounds that have shown efficacy in animal models for depression .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances interaction with biological targets due to increased hydrophobicity. The presence of the pyridyloxy moiety may also facilitate binding to specific receptors or enzymes involved in neurotransmission and inflammation.

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of pyridyloxy compounds against clinical isolates of E. coli and P. aeruginosa. Results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Inflammation Model : In a murine model of inflammation, a structurally related compound was shown to reduce paw edema significantly compared to control groups, suggesting potential for further development as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as a potential therapeutic agent due to its ability to interact with biological targets.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in cancer therapy .

- Targeting Biological Pathways : The compound may influence specific signaling pathways involved in cell proliferation and apoptosis. Studies on related compounds have demonstrated their ability to modulate pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .

Agricultural Chemistry

The herbicidal properties of related compounds suggest that this molecule could serve as an effective herbicide.

- Herbicidal Effectiveness : The compound's structural similarity to known herbicides indicates potential efficacy in controlling unwanted plant growth. Research into derivatives of this compound has shown significant herbicidal activity against various weed species .

- Mechanism of Action : Similar compounds function by inhibiting specific enzymes involved in plant growth regulation. Understanding the mechanism through which this compound operates could lead to the development of new herbicides with lower environmental impact .

Case Study 1: Anticancer Activity

A study explored the synthesis and evaluation of derivatives similar to the target compound, revealing significant cytotoxicity against breast cancer cells. The derivatives were found to induce apoptosis through mitochondrial pathways, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Herbicidal Properties

Research on a related derivative demonstrated effective control over several grass and broadleaf weeds. Field trials indicated that application rates significantly reduced weed biomass without adversely affecting crop yield, highlighting its potential as an environmentally friendly herbicide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its cyclohexane-1,3-dione backbone with several derivatives, differing primarily in substituents (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives

Key Observations:

Substituent Impact on Bioactivity: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability, a trait common in pesticides (e.g., flufenprox in ) . Piperazinyl-ethylamino substituents (e.g., in and ) are often linked to pharmaceutical intermediates, indicating roles in drug discovery .

Dimethyl groups on the cyclohexane ring () may reduce reactivity compared to unsubstituted derivatives .

Q & A

Synthesis and Characterization

Basic: What synthetic routes are optimized for preparing 2-(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)cyclohexane-1,3-dione with high purity? Answer: The synthesis typically involves multi-step reactions:

Core formation : Cyclohexane-1,3-dione is functionalized via condensation with 4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)aniline under acidic or basic conditions to form the methylene linkage .

Purification : Recrystallization or column chromatography is used to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C) and catalysts like acetic acid or p-toluenesulfonic acid .

Validation : Purity (>95%) is confirmed via HPLC or NMR, with elemental analysis to verify stoichiometry .

Advanced: How do steric and electronic effects of the trifluoromethyl and chloro groups influence reaction kinetics during synthesis? Answer:

- Steric hindrance : The bulky trifluoromethyl group on the pyridine ring slows nucleophilic substitution at the 2-pyridyloxy position, requiring prolonged reaction times .

- Electronic effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating condensation with the aniline derivative. Chloro substituents stabilize intermediates via resonance .

- Kinetic studies : Use time-resolved IR or NMR to monitor intermediate formation. Computational modeling (DFT) can predict activation barriers .

Biological Activity and Mechanism

Basic: What in vitro assays are suitable for preliminary screening of this compound’s bioactivity? Answer:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced: How does the compound’s structure-activity relationship (SAR) correlate with its binding to biological targets? Answer:

- Pharmacophore mapping : The trifluoromethyl group enhances lipophilicity and membrane permeability, while the pyridyloxy moiety engages in π-π stacking with aromatic residues in enzyme active sites .

- Mutagenesis studies : Replace the chloro group with other halogens to assess impact on target affinity.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

Environmental and Metabolic Fate

Basic: What methodologies assess this compound’s environmental persistence? Answer:

- Hydrolysis stability : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS .

- Photolysis : Expose to UV light (254–365 nm) and quantify breakdown products using GC-MS .

- Soil adsorption : Batch experiments with varying organic matter content to determine Koc values .

Advanced: How do abiotic/biotic transformations influence its ecological risk profile? Answer:

- Biotic pathways : Microbial degradation studies (e.g., soil microcosms) identify metabolites via HRMS. The trifluoromethyl group resists cleavage, leading to persistent fluorinated byproducts .

- Ecotoxicity : Daphnia magna or Danio rerio assays evaluate acute/chronic toxicity. Synergistic effects with other pollutants (e.g., heavy metals) require factorial experimental designs .

Analytical Method Development

Basic: Which chromatographic techniques separate this compound from structurally similar impurities? Answer:

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time shifts distinguish regioisomers .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) quantify trace metabolites in complex matrices? Answer:

- Sample prep : Solid-phase extraction (C18 cartridges) enriches metabolites from biological fluids.

- MRM transitions : Optimize collision energy for fragment ions (e.g., m/z 256 → 210 for the parent ion) .

- Validation : Assess linearity (R<sup>2</sup> > 0.99), LOD (≤1 ng/mL), and recovery rates (80–120%) .

Data Contradictions and Reproducibility

Advanced: How to resolve discrepancies in reported bioactivity data across studies? Answer:

- Meta-analysis : Compare IC50 values across labs, controlling for variables (cell passage number, serum concentration) .

- In vitro vs. in vivo : Validate cell-based results in animal models (e.g., xenografts) to rule out assay-specific artifacts .

- Batch variability : Characterize impurities (e.g., via HRMS) that may antagonize or potentiate activity .

Safety and Handling

Basic: What PPE and waste disposal protocols are recommended for lab-scale handling? Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods to avoid inhalation .

- Waste : Neutralize with 10% NaOH before incineration. Avoid aqueous discharge due to potential eco-toxicity .

Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.